molecular formula C11H22N2 B13212394 1-(1-methylcyclohexyl)Piperazine

1-(1-methylcyclohexyl)Piperazine

Cat. No.: B13212394
M. Wt: 182.31 g/mol
InChI Key: XJVIEYTVQNSFAN-UHFFFAOYSA-N
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Description

1-(1-Methylcyclohexyl)Piperazine is an organic compound with the molecular formula C11H22N2. It is a derivative of piperazine, a heterocyclic amine that contains a six-membered ring with two nitrogen atoms at opposite positions.

Preparation Methods

The synthesis of 1-(1-Methylcyclohexyl)Piperazine can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach is the Ugi reaction, which involves the multicomponent reaction of an amine, an aldehyde, an isocyanide, and a carboxylic acid . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-(1-Methylcyclohexyl)Piperazine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, secondary amines, and substituted piperazines .

Scientific Research Applications

1-(1-Methylcyclohexyl)Piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclohexyl)Piperazine involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various physiological effects. The pathways involved in its action include the inhibition of neurotransmitter release and the alteration of ion channel activity .

Comparison with Similar Compounds

1-(1-Methylcyclohexyl)Piperazine can be compared with other piperazine derivatives, such as:

  • 1-(2-Methylcyclohexyl)Piperazine
  • 1-(3-Methylcyclohexyl)Piperazine
  • 1-(4-Methylcyclohexyl)Piperazine

These compounds share similar structural features but differ in the position of the methyl group on the cyclohexyl ring. The unique positioning of the methyl group in this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs .

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1-(1-methylcyclohexyl)piperazine

InChI

InChI=1S/C11H22N2/c1-11(5-3-2-4-6-11)13-9-7-12-8-10-13/h12H,2-10H2,1H3

InChI Key

XJVIEYTVQNSFAN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)N2CCNCC2

Origin of Product

United States

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